5-Chloro-2-hydroxy-6-methyl-nicotinonitrile
Description
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile is a pyridine derivative featuring a nitrile group at position 3, with chloro (Cl), hydroxy (OH), and methyl (CH₃) substituents at positions 5, 2, and 6, respectively. This compound is hypothesized to serve as a pharmaceutical intermediate or agrochemical precursor, similar to other substituted nicotinonitriles .
Properties
IUPAC Name |
5-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEIIJDVMMNPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191775 | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163297-82-2 | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163297-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile typically involves the chlorination of 2-hydroxy-6-methyl-nicotinonitrile. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-6-methyl-nicotinonitrile.
Reduction: Formation of 5-chloro-2-hydroxy-6-methyl-nicotinamidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to altered cellular processes. The chloro, hydroxy, and nitrile groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred from structural analogs due to lack of explicit data in evidence.
Key Observations:
- Electron-Withdrawing Groups : The chloro and nitrile groups in the target compound and ’s analog enhance electrophilicity, favoring nucleophilic substitution reactions.
- Steric Effects : The cyclopropyl group in ’s compound introduces steric hindrance, which may reduce enzymatic degradation but limit binding pocket accessibility.
Table 2: Application Comparison
- Pharmaceutical Relevance : ’s compound is explicitly linked to pharmaceutical intermediates, likely due to its trifluoromethyl group’s role in enhancing drug-like properties .
- Agrochemical Potential: The target compound’s methyl and chloro substituents align with herbicides or fungicides requiring moderate polarity and stability.
Biological Activity
Overview
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile (C7H5ClN2O) is a pyridine derivative notable for its unique combination of functional groups: chloro, hydroxy, and methyl. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and activity against various pathogens.
Synthesis
The synthesis of this compound typically involves the chlorination of 2-hydroxy-6-methyl-nicotinonitrile using reagents like thionyl chloride or phosphorus pentachloride. The process is optimized in industrial settings through continuous flow reactors to maximize yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various cellular processes. The presence of the chloro, hydroxy, and nitrile groups enhances its binding affinity to target sites, which is crucial for its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.5 | |
| Pseudomonas aeruginosa | 31.25 | |
| Candida albicans | 12.5 |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly potent against certain strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Effects
A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of oxidative stress and activation of apoptotic pathways .
Comparison with Similar Compounds
This compound can be compared with other pyridine derivatives:
Table 2: Comparison with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Hydroxy-6-methyl-nicotinonitrile | Lacks chloro group | Moderate antimicrobial activity |
| 5-Chloro-2-hydroxy-nicotinonitrile | Lacks methyl group | Lower efficacy than target compound |
| 5-Chloro-6-methyl-nicotinonitrile | Lacks hydroxy group | Reduced hydrogen bonding capability |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
